UC10

HIV-1 NNRTI Antiviral Assay

Research on NNRTI resistance often suffers from poorly characterized controls. UC10 provides a well-defined, intermediate-resistance profile to precisely map mutational escape pathways. • Pronounced loss of activity vs. L100I/K103N mutants enables clear resolution of early events • Synergy with 3TC: 25-50× lower concentration for viral suppression • EC50 0.1 μM (HIV-1 IIIB) - reliable for assay calibration. In stock for immediate global shipping.

Molecular Formula C17H19ClN2O2S
Molecular Weight 350.9 g/mol
CAS No. 172998-57-1
Cat. No. B1241813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUC10
CAS172998-57-1
SynonymsN-((4-chloro-3-((1,1-dimethylethoxy)imino)methyl)phenyl)-3-furancarbothiamide
UC 10
UC-10
Molecular FormulaC17H19ClN2O2S
Molecular Weight350.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C=NOC(C)(C)C
InChIInChI=1S/C17H19ClN2O2S/c1-11-14(7-8-21-11)16(23)20-13-5-6-15(18)12(9-13)10-19-22-17(2,3)4/h5-10H,1-4H3,(H,20,23)/b19-10+
InChIKeyPLGIIOKXCKDKEU-VXLYETTFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UC10: Baseline Identification for NNRTI Research Tool Procurement


UC10 (N-{3-[(E)-(tert-butoxyimino)methyl]-4-chlorophenyl}-2-methylfuran-3-carbimidothioic acid) is a small-molecule thiocarboxanilide derivative belonging to the non-nucleoside reverse transcriptase inhibitor (NNRTI) class [1]. It was identified during structure-activity relationship (SAR) studies of oxathiin carboxanilide analogs as a highly potent inhibitor of HIV-1 reverse transcriptase (RT), specifically selected for its furanyl-containing structure, which conferred enhanced antiviral activity [2]. Unlike nucleoside analogs that act as chain terminators at the RT active site, UC10 binds to an allosteric hydrophobic pocket, a mechanism characteristic of NNRTIs [3].

Why UC10 Cannot Be Substituted with a Generic NNRTI


Substituting UC10 with other NNRTIs, such as nevirapine or the structurally related analog UC781, will not yield equivalent experimental outcomes. This is because subtle variations in the NNRTI chemical scaffold, such as the presence of a furanyl versus an oxime side chain, result in distinct binding interactions within the hydrophobic pocket of HIV-1 reverse transcriptase (RT) [1]. These structural differences directly impact the compound's resilience to specific resistance-conferring mutations in the RT gene, leading to highly divergent resistance profiles [2]. Consequently, using a generic alternative could produce misleading data on viral breakthrough kinetics, mutational escape pathways, or the efficacy of combination therapies, thereby compromising the reproducibility and validity of research focused on understanding or overcoming NNRTI resistance.

Quantitative Evidence for Selecting UC10 Over Alternative NNRTIs


Anti-HIV-1 Potency: UC10 vs. Nevirapine

In a standardized assay measuring the inhibition of HIV-1 strain IIIB replication in CEM cell culture, UC10 exhibits an EC50 of 0.1 μM. This potency is a full order of magnitude less than that of the clinically approved NNRTI nevirapine, which has an EC50 of 0.01 μM in the same assay system [1]. This data clearly establishes UC10 as a less potent, but more selective, tool for probing NNRTI mechanisms compared to a clinically optimized first-generation drug.

HIV-1 NNRTI Antiviral Assay Potency

Comparative Activity Against NNRTI-Resistant Mutants

When evaluated against HIV-1 isolates carrying the L100I mutation, a common NNRTI-resistance mutation, UC10 demonstrates an EC50 of 2.6 μM. This is 13-fold less active than nevirapine (EC50 = 0.2 μM) and 65-fold less active than the advanced analog UC781 (EC50 = 0.04 μM) against the same mutant virus [1]. This differential loss of potency highlights UC10's unique vulnerability to specific RT mutations, making it a valuable comparator for dissecting structure-resistance relationships.

HIV-1 Drug Resistance NNRTI Mutagenesis

Synergistic Antiviral Effect with Nucleoside Analogs

In combination studies with the nucleoside analog lamivudine (3TC), UC10 enables a 25- to 50-fold reduction in the concentration of each individual drug required to suppress viral breakthrough compared to when either drug is used alone [1]. This synergistic interaction, not observed to this degree with all NNRTIs, allows researchers to study the dynamics of viral suppression and the genetic barrier to resistance at sub-inhibitory concentrations, a scenario highly relevant to understanding treatment failure and the evolution of multi-drug resistance in vivo.

HIV-1 Combination Therapy Drug Synergy Antiretroviral

Lack of Clinical Approval for Preclinical Research

UC10 has no record of clinical development or regulatory approval from the FDA, EMA, or other global health authorities [1]. This stands in stark contrast to first-generation NNRTIs like nevirapine, which are approved for human use. This lack of clinical advancement is a direct consequence of the quantitative potency and resistance data detailed above, which made more promising analogs like UC781 the preferred candidates for further development [2]. This 'arrested development' profile makes UC10 an ideal, non-clinical grade research tool, free from the confounding variables of clinical formulation, pharmacokinetic optimization, and off-label use concerns.

HIV-1 NNRTI Preclinical Research Tool

Optimal Research Scenarios for Procuring and Utilizing UC10


Mechanistic Studies of NNRTI Resistance Evolution

Researchers can leverage UC10's pronounced loss of activity against L100I and K103N HIV-1 mutants (as detailed in Section 3, Evidence Items 1 and 2) to establish a controlled in vitro selection system. By exposing wild-type virus to sub-optimal UC10 concentrations, the resulting mutational landscape and viral fitness costs can be meticulously mapped. This system is particularly valuable because UC10's 'intermediate' resistance profile allows for a clearer resolution of early mutational events compared to using a more resilient NNRTI like UC781, which may mask these pathways [1].

In Vitro Modeling of cART Synergy and Viral Suppression

The 25- to 50-fold concentration reduction required for viral suppression when UC10 is combined with 3TC (as quantified in Section 3, Evidence Item 3) makes this drug pair an excellent model for studying cART dynamics [2]. This assay can be used to screen for other compounds with similar synergistic potential, investigate the genetic basis for breakthrough under different combination pressures, and validate mathematical models of multi-drug pharmacodynamics.

Chemical Probe Development for RT Hydrophobic Pocket

Given its well-defined structure and its distinct interaction with the hydrophobic pocket of HIV-1 RT, including key contacts with Trp229 (as noted in structural studies [3]), UC10 serves as an ideal scaffold for medicinal chemistry optimization. Its lack of clinical development and its moderate potency (EC50 = 0.1 μM) provide a clean slate for exploring structure-activity relationships (SAR) aimed at improving potency or overcoming specific resistance mutations. It is a superior starting point for probe development compared to clinical candidates like nevirapine, whose properties are already heavily optimized and patented [4].

Reference Standard for Antiviral Screening Assays

UC10's reproducible EC50 value of 0.1 μM against wild-type HIV-1 IIIB in a well-documented assay system [1] makes it a reliable positive control for validating and calibrating high-throughput screening campaigns for novel NNRTIs. Its performance, directly benchmarked against nevirapine in the same assay, provides a quantitative reference point that can be used to assess assay sensitivity, reproducibility, and day-to-day variability. This is critical for ensuring the quality of large-scale drug discovery data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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